molecular formula C16H18N4O2 B5619795 2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine

2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine

Cat. No. B5619795
M. Wt: 298.34 g/mol
InChI Key: SNGULMFGBOTQKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized through various methods . The synthesis of pyrimidines often involves the reaction of ketones, aldehydes, or esters with amidines . The reactions are likely to proceed through a sequence of complexation, addition, transient occupation, elimination, and cyclization .


Molecular Structure Analysis

Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The widespread therapeutic applications of pyrimidine may be accounted for its presence in the structure of DNA and RNA .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. The Dimroth rearrangement is one such reaction, which involves the isomerization of heterocycles . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

Scientific Research Applications

Noble Metal Ion Recovery

This compound has been utilized in the recovery of noble metal ions such as Au (III), Ag (I), Pd (II), and Pt (II) from aqueous solutions. The process involves solvent extraction and polymer membrane separation, where the compound acts as an efficient extractant with recovery rates over 99% .

Medicinal Chemistry

In the realm of medicinal chemistry, heterocyclic pyrimidine scaffolds, which include compounds like 2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine, have shown a broad range of therapeutic potentials. They are integral to the structure of DNA and RNA and have demonstrated various biological activities, including antimicrobial, antiviral, and anticancer properties .

Material Science

Compounds with the 2-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine structure have potential applications in material science. They have been studied for their binding affinity to alpha1-adrenergic receptors, which could be significant in the development of new materials with specific biological interactions .

Industrial Applications

On an industrial scale, such compounds are often part of a larger collection of chemicals used for early discovery research. They may not have direct industrial applications yet but serve as critical components in the research and development phase for new products .

Future Directions

Pyrimidine derivatives have been known for their wide range of biological activities and are part of several drugs . The future research in this field could focus on the development of more potent and efficacious drugs with pyrimidine scaffold .

properties

IUPAC Name

(2-methoxyphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-14-6-3-2-5-13(14)15(21)19-9-11-20(12-10-19)16-17-7-4-8-18-16/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGULMFGBOTQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.